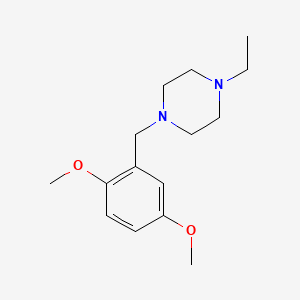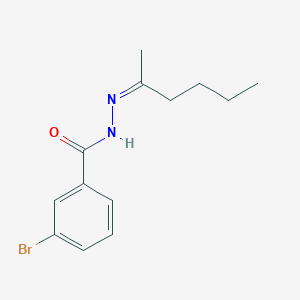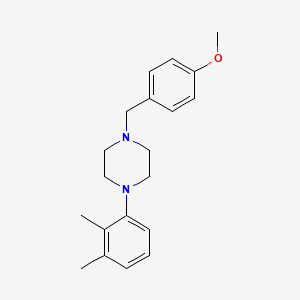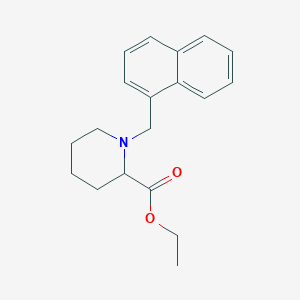
3-acetyl-6-methyl-4-(propylamino)-2H-pyran-2-one
Übersicht
Beschreibung
3-acetyl-6-methyl-4-(propylamino)-2H-pyran-2-one is a synthetic compound that belongs to the pyranone family. This compound has been the subject of extensive research due to its potential applications in various fields, including pharmaceuticals, agriculture, and food industry.
Wissenschaftliche Forschungsanwendungen
3-acetyl-6-methyl-4-(propylamino)-2H-pyran-2-one has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, this compound has been shown to have antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential as an anti-inflammatory and anticancer agent.
In the agricultural industry, 3-acetyl-6-methyl-4-(propylamino)-2H-pyran-2-one has been studied for its potential as a plant growth regulator. It has been shown to promote plant growth and increase crop yield in various plants, including rice, wheat, and soybean.
In the food industry, this compound has been studied for its potential as a flavor enhancer. It has been shown to enhance the flavor of various foods, including meats, soups, and sauces.
Wirkmechanismus
The mechanism of action of 3-acetyl-6-methyl-4-(propylamino)-2H-pyran-2-one varies depending on its application. In the pharmaceutical industry, this compound has been shown to inhibit the growth of microorganisms by disrupting their cell membranes. It has also been shown to inhibit the activity of enzymes involved in inflammation and cancer.
In the agricultural industry, this compound has been shown to regulate plant growth by affecting the synthesis and metabolism of plant hormones, such as auxins and gibberellins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-acetyl-6-methyl-4-(propylamino)-2H-pyran-2-one vary depending on its application. In the pharmaceutical industry, this compound has been shown to have low toxicity and high selectivity towards microorganisms and cancer cells. It has also been shown to have anti-inflammatory effects and to induce apoptosis in cancer cells.
In the agricultural industry, this compound has been shown to promote plant growth and increase crop yield by enhancing the activity of enzymes involved in photosynthesis and carbohydrate metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-acetyl-6-methyl-4-(propylamino)-2H-pyran-2-one in lab experiments include its high yield of synthesis, low toxicity, and selectivity towards microorganisms and cancer cells. Its potential applications in various fields also make it a versatile compound for research.
The limitations of using 3-acetyl-6-methyl-4-(propylamino)-2H-pyran-2-one in lab experiments include its limited solubility in water and its potential to degrade under certain conditions. Its potential applications in various fields also make it a complex compound to study, requiring specialized knowledge and equipment.
Zukünftige Richtungen
For research on 3-acetyl-6-methyl-4-(propylamino)-2H-pyran-2-one include its potential as an anticancer agent, plant growth regulator, and flavor enhancer. Further studies are needed to fully understand its mechanism of action and its potential applications in these fields. Additionally, studies on the toxicity and safety of this compound are needed to ensure its safe use in various applications.
Eigenschaften
IUPAC Name |
3-acetyl-6-methyl-4-(propylamino)pyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-5-12-9-6-7(2)15-11(14)10(9)8(3)13/h6,12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJCPDDAWVIVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)OC(=C1)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-6-methyl-4-(propylamino)pyran-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine](/img/structure/B3835003.png)
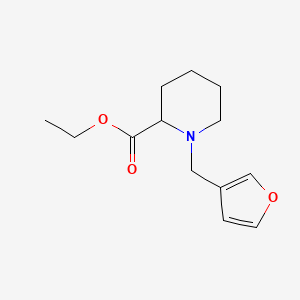
![2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]isoleucinate](/img/structure/B3835032.png)


![4-[(4-benzyl-1-piperidinyl)methyl]-2-ethoxyphenol](/img/structure/B3835055.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3835062.png)
